![molecular formula C16H23FN2O3S B4235693 N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4235693.png)
N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
Overview
Description
N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as EF-2 and is a member of the sulfonylurea class of compounds. EF-2 has been found to have several unique properties that make it an attractive candidate for use in various scientific applications, including its ability to selectively target specific proteins and its potential for use in cancer treatment.
Mechanism of Action
The mechanism of action of EF-2 involves its ability to selectively target specific proteins and modulate their activity. EF-2 has been found to bind to a specific site on these proteins, causing a conformational change that alters their function. This mechanism of action has been found to be particularly effective in cancer cells, where EF-2 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cell division.
Biochemical and Physiological Effects:
EF-2 has been found to have several biochemical and physiological effects, including its ability to selectively target specific proteins, modulate neurotransmitter activity, and inhibit cancer cell growth. These effects make EF-2 an attractive candidate for use in various scientific applications, including drug discovery and cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of EF-2 for use in lab experiments is its ability to selectively target specific proteins, making it a valuable tool for studying protein function and disease. However, one limitation of EF-2 is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on EF-2, including its potential for use in cancer treatment, drug discovery, and neuroscience. One potential direction is the development of EF-2 analogs with improved selectivity and reduced toxicity. Another direction is the study of EF-2 in combination with other compounds to enhance its effectiveness in cancer treatment. Overall, EF-2 has the potential to be a valuable tool for scientific research and a promising candidate for use in various applications.
Scientific Research Applications
EF-2 has been extensively studied for its potential applications in various scientific fields, including cancer research, drug discovery, and neuroscience. In cancer research, EF-2 has been found to selectively target cancer cells and inhibit their growth, making it a promising candidate for use in cancer treatment. In drug discovery, EF-2 has been used as a tool compound to study the function of specific proteins and their role in disease. In neuroscience, EF-2 has been found to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
N-ethyl-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-3-19(12-16(20)18-10-8-13(2)9-11-18)23(21,22)15-6-4-14(17)5-7-15/h4-7,13H,3,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKNLULYYDILCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)C)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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